ethyl 2-{[1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetate
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Overview
Description
Ethyl 2-{[1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetate, also known as EBHS, is a synthetic compound with promising biological activities. It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of imidazole compounds, such as EBHS, involves various methods. One approach involves starting from 1,2-diketones and urotropine in the presence of ammonium acetate . Another method involves a one-pot, four-component synthesis achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Molecular Structure Analysis
The molecular formula of EBHS is C15H18N2O3S, and its molecular weight is 306.38 . The structure of EBHS includes a benzyl group, a hydroxymethyl group, an imidazole ring, a sulfanyl group, and an ethyl acetate group .Scientific Research Applications
Chemical Synthesis and Transformations
Ethyl 2-{[1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetate plays a crucial role in the synthesis of heterocyclic compounds, demonstrating its versatility as a building block in organic synthesis. For instance, it is used in the synthesis of 1,2-benzisothiazoles through a series of reactions that involve the decomposition and transformation of related tautomers, highlighting its utility in creating complex structures with potential applications in drug development and materials science (Carrington et al., 1972).
Catalysis and Reaction Mechanisms
The compound is involved in environmentally benign catalytic systems, such as the TEMPO-catalyzed oxidation system, showcasing its role in developing sustainable chemical processes. This application underlines its importance in creating efficient and eco-friendly methodologies for alcohol oxidation to carbonyl compounds, which are pivotal intermediates in numerous synthetic pathways (Xiao‐Qiang Li & Zhang, 2009).
Structural and Physical Chemistry
This compound contributes to the understanding of molecular structures and interactions. For example, studies on crystal structures of related compounds enhance our knowledge of molecular conformations, intermolecular interactions, and the impact of structural modifications on physical and chemical properties. This information is critical for designing molecules with desired characteristics for applications in pharmaceuticals, materials science, and nanotechnology (Zhengyi Li et al., 2015).
Antiprotozoal Activity
Research into novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives, starting from substituted 1,2-phenylendiamine, revealed strong antiprotozoal activity against Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. This application signifies the compound's potential in medicinal chemistry, particularly in developing new treatments for protozoal infections (Pérez‐Villanueva et al., 2013).
Material Science and Engineering
The compound's utility extends to material science, where its derivatives are explored for properties such as corrosion inhibition. This highlights its potential in developing protective coatings for metals, contributing to the longevity and durability of materials used in various industries (Ammal et al., 2018).
Mechanism of Action
Target of Action
The primary targets of “ethyl 2-{[1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetate” are currently unknown. This compound is a synthetic derivative of imidazole , a heterocyclic compound that is a key component in many functional molecules used in a variety of applications . .
Mode of Action
Given its imidazole core, it may interact with its targets in a manner similar to other imidazole derivatives . .
Biochemical Pathways
Imidazole derivatives are known to be involved in a diverse range of applications, from pharmaceuticals and agrochemicals to functional materials and catalysis . .
Result of Action
While it’s known that imidazole derivatives can have a wide range of biological activities
Biochemical Analysis
Biochemical Properties
The biochemical properties of ethyl 2-{[1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetate are not yet fully understood due to the limited available research. The compound’s structure suggests potential interactions with various enzymes, proteins, and other biomolecules. The benzyl group and imidazole ring may interact with aromatic amino acids in proteins through pi-stacking interactions . The sulfanyl group could potentially form disulfide bonds with cysteine residues in proteins .
Cellular Effects
The cellular effects of this compound are currently unknown. Based on its structure, it could potentially influence cell function by interacting with various cellular components. For instance, the compound could affect cell signaling pathways, gene expression, and cellular metabolism through its interactions with proteins and enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound is not yet known. It could potentially bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression. The compound’s imidazole ring could potentially interact with metal ions in enzymes, influencing their activity .
Metabolic Pathways
The compound could potentially be metabolized by enzymes that can process its benzyl, imidazole, or sulfanyl groups .
Transport and Distribution
The compound could potentially interact with transporters or binding proteins, influencing its localization or accumulation within cells .
Subcellular Localization
Future studies should investigate whether the compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
ethyl 2-[1-benzyl-5-(hydroxymethyl)imidazol-2-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-2-20-14(19)11-21-15-16-8-13(10-18)17(15)9-12-6-4-3-5-7-12/h3-8,18H,2,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHPKNNKFGNOJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=C(N1CC2=CC=CC=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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